molecular formula C6H14S B1618484 2-(Ethylthio)butane CAS No. 5008-72-0

2-(Ethylthio)butane

Cat. No. B1618484
CAS RN: 5008-72-0
M. Wt: 118.24 g/mol
InChI Key: JFNGZXUPUVUYST-UHFFFAOYSA-N
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Description

2-(Ethylthio)butane, also known as Sulfide, sec-butyl ethyl; sec-Butyl ethyl sulfide; 4-Methyl-3-thiahexane; (1-Methylpropyl) ethyl sulfide; Ethyl (1-methylpropyl) sulfide; Ethyl 2-butyl sulfide , is a chemical compound with the molecular formula C6H14S . Its molecular weight is 118.240 .


Molecular Structure Analysis

The molecular structure of 2-(Ethylthio)butane consists of 6 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

1. Methane Biosynthesis Inhibition

Gunsalus, Romesser, and Wolfe (1978) studied various analogues of 2-(methylthio)ethanesulfonate, where the ethyl group served as a precursor for ethane formation, exploring their roles in inhibiting methane biosynthesis in Methanobacterium thermoautotrophicum. This study highlights the potential application of 2-(Ethylthio)butane analogues in manipulating methane production in microbial systems (Gunsalus, Romesser, & Wolfe, 1978).

2. Bioconversion to Chemical Feedstocks

Syu (2001) discusses the bioconversion of natural resources into 2,3-butanediol (2,3-BDL), which can be derived from compounds like 2-(Ethylthio)butane. This compound is essential for producing chemical feedstocks such as methyl ethyl ketone, used as a liquid fuel additive (Syu, 2001).

3. Conformational Analysis in Chemistry

Cornell, Cieplak, Bayly, and Kollman (1993) used 2-(Ethylthio)butane derivatives in their study to understand conformational energies, hydrogen bond energies, and free energies of solvation. This research is pivotal in the field of chemistry for understanding molecular interactions and structures (Cornell, Cieplak, Bayly, & Kollman, 1993).

4. Catalytic Cracking in Petrochemistry

Krannila, Haag, and Gates (1992) explored the cracking of n-butane catalyzed by HZSM-5 zeolites, which can relate to the behavior of 2-(Ethylthio)butane in similar catalytic processes. This study is significant in petrochemical industries for understanding and improving catalytic cracking methods (Krannila, Haag, & Gates, 1992).

5. Renewable Fuel and Solvent Production

Harvey, Merriman, and Quintana (2016) discussed the potential of 2,3-butanediol, derived from compounds similar to 2-(Ethylthio)butane, in producing renewable gasoline, solvents, and fuel additives. This demonstrates the role of such compounds in creating sustainable and environmentally friendly fuels (Harvey, Merriman, & Quintana, 2016).

Safety and Hazards

While specific safety data for 2-(Ethylthio)butane is not available, similar compounds can be flammable and may cause drowsiness or dizziness if inhaled . They should be handled with care, avoiding contact with skin, eyes, or clothing, and should be used only in well-ventilated areas .

properties

IUPAC Name

2-ethylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNGZXUPUVUYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037391
Record name 4-Methyl-3-thiahexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)butane

CAS RN

5008-72-0
Record name 2-(Ethylthio)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5008-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-thiahexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylthio)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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